

# Spectroscopic Comparison: 1-(3,5-Diacetoxyphenyl)-1-bromoethane and its Synthetic Precursors

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## Compound of Interest

Compound Name: 1-(3,5-Diacetoxyphenyl)-1-bromoethane

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A detailed analysis of the spectroscopic characteristics of **1-(3,5-Diacetoxyphenyl)-1-bromoethane** alongside its precursors, 3,5-dihydroxyacetophenone and 3,5-diacetoxyacetophenone, provides valuable insights for researchers and professionals in drug development. This guide offers a comparative overview of their spectral data, supported by detailed experimental protocols for their synthesis.

The synthetic route to **1-(3,5-Diacetoxyphenyl)-1-bromoethane**, a notable intermediate in various chemical syntheses, commences with the acetylation of 3,5-dihydroxyacetophenone to yield 3,5-diacetoxyacetophenone. This intermediate is then subjected to alpha-bromination to produce the final product. The transformation through these stages can be effectively monitored and characterized using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(3,5-Diacetoxyphenyl)-1-bromoethane** and its precursors. This side-by-side comparison highlights the changes in chemical structure as the synthesis progresses.

Table 1:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)
3,5-Dihydroxyacetophenone	2.55 (s, 3H, -COCH <sub>3</sub> ), 6.56 (t, J=2.5 Hz, 1H, Ar-H), 6.99 (d, J=2.5 Hz, 2H, Ar-H)	26.9, 108.4, 109.1, 139.6, 159.0, 199.5
3,5-Diacetoxyacetophenone	2.31 (s, 6H, 2 x -OCOCH <sub>3</sub> ), 2.59 (s, 3H, -COCH <sub>3</sub> ), 7.20 (t, J=2.0 Hz, 1H, Ar-H), 7.55 (d, J=2.0 Hz, 2H, Ar-H)	21.2, 26.8, 119.5, 120.8, 140.1, 151.4, 169.2, 196.8
1-(3,5-Diacetoxyphenyl)-1-bromoethane	2.04 (d, J=7.0 Hz, 3H, -CH(Br)CH <sub>3</sub> ), 2.29 (s, 6H, 2 x -OCOCH <sub>3</sub> ), 5.21 (q, J=7.0 Hz, 1H, -CH(Br)CH <sub>3</sub> ), 6.94 (t, J=2.0 Hz, 1H, Ar-H), 7.15 (d, J=2.0 Hz, 2H, Ar-H)	21.1, 25.9, 45.9, 118.9, 122.5, 144.9, 151.2, 169.1

Table 2: IR and Mass Spectrometry Data

Compound	IR (cm <sup>-1</sup> )	Mass Spectrum (m/z)
3,5-Dihydroxyacetophenone	3300-3100 (br, O-H), 1650 (C=O), 1600, 1450 (C=C)	152 (M <sup>+</sup> ), 137, 109
3,5-Diacetoxyacetophenone	1770 (C=O, ester), 1690 (C=O, ketone), 1600, 1450 (C=C), 1200 (C-O)	236 (M <sup>+</sup> ), 194, 152, 43
1-(3,5-Diacetoxyphenyl)-1-bromoethane	1770 (C=O, ester), 1600, 1450 (C=C), 1200 (C-O), 680 (C-Br)	300, 302 (M <sup>+</sup> , M <sup>+</sup> +2), 221, 179, 151, 43

## Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

## Synthesis of 3,5-Diacetoxyacetophenone

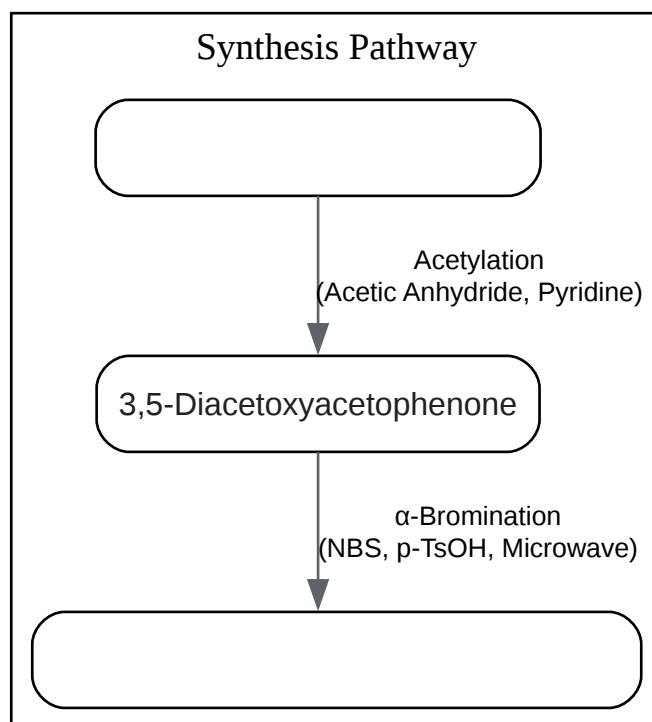
To a solution of 3,5-dihydroxyacetophenone (1.0 g, 6.57 mmol) in 10 mL of pyridine, acetic anhydride (2.0 g, 19.7 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. After completion of the reaction, the mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to afford 3,5-diacetoxyacetophenone as a white solid.

## Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane

In a round-bottom flask, 3,5-diacetoxyacetophenone (1.0 g, 4.23 mmol) is dissolved in 20 mL of a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) (0.79 g, 4.44 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) are added to the solution. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and power for a specified time, monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield **1-(3,5-diacetoxyphenyl)-1-bromoethane**.

## Visualization of the Synthetic Pathway

The logical progression of the synthesis is illustrated in the following diagram.



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